Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate
Overview
Description
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is a chemical compound with the molecular formula C11H11BrF2O3 and a molecular weight of 309.11 g/mol . It is characterized by the presence of a bromo and two fluoro substituents on a phenoxy group, which is connected to a propanoate ester. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxypropanoates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The bromo and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The ester group can undergo hydrolysis to release the active phenoxypropanoate moiety, which then exerts its biological effects .
Comparison with Similar Compounds
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate can be compared with similar compounds such as:
Ethyl 3-(4-chloro-2,5-difluorophenoxy)propanoate: Similar structure but with a chloro substituent instead of bromo, leading to different reactivity and biological activity.
Ethyl 3-(4-bromo-2,5-dichlorophenoxy)propanoate: Contains two chloro substituents, which can affect its chemical and biological properties.
Ethyl 3-(4-bromo-2,5-dimethylphenoxy)propanoate: Methyl groups instead of fluoro, resulting in different steric and electronic effects.
Properties
IUPAC Name |
ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c1-2-16-11(15)3-4-17-10-6-8(13)7(12)5-9(10)14/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOWZUSQXPQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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